molecular formula C7H11IN2 B12506964 1,2,5-Trimethylpyrazin-1-ium iodide

1,2,5-Trimethylpyrazin-1-ium iodide

Cat. No.: B12506964
M. Wt: 250.08 g/mol
InChI Key: CYHLAGSAEYWCOI-UHFFFAOYSA-M
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Description

1,2,5-Trimethylpyrazin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2 and a molecular weight of 250.08 g/mol It is known for its unique structure, which includes a pyrazine ring substituted with three methyl groups and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylpyrazin-1-ium iodide can be synthesized through the reaction of 1,2,5-trimethylpyrazine with an iodinating agent. The reaction typically involves the use of solvents such as ethanol or acetone and is carried out at elevated temperatures to facilitate the formation of the iodide salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trimethylpyrazin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the iodide salt back to its neutral form or other reduced derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce various substituted pyrazine compounds.

Scientific Research Applications

1,2,5-Trimethylpyrazin-1-ium iodide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,5-trimethylpyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, its antimicrobial properties may result from its interaction with microbial cell membranes, leading to disruption of cellular processes.

Comparison with Similar Compounds

1,2,5-Trimethylpyrazin-1-ium iodide can be compared with other similar compounds, such as:

    1,2,3-Trimethylpyrazin-1-ium iodide: Differing in the position of the methyl groups on the pyrazine ring.

    1,2,4-Trimethylpyrazin-1-ium iodide: Another isomer with a different substitution pattern.

    1,2,6-Trimethylpyrazin-1-ium iodide: Featuring methyl groups at different positions on the pyrazine ring.

Uniqueness: The position of the methyl groups can affect the compound’s stability, solubility, and interaction with other molecules .

Properties

Molecular Formula

C7H11IN2

Molecular Weight

250.08 g/mol

IUPAC Name

1,2,5-trimethylpyrazin-1-ium;iodide

InChI

InChI=1S/C7H11N2.HI/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1

InChI Key

CYHLAGSAEYWCOI-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=[N+]1C)C.[I-]

Origin of Product

United States

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